N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide
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Overview
Description
N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thienyl group substituted with a bromine atom and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzohydrazide moieties.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-bromo-2-thienyl)methylene]-4-methoxybenzohydrazide
- N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide
- N’-[(5-bromo-2-thienyl)methylene]-4-chlorobenzohydrazide
Uniqueness
N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide is unique due to the specific substitution pattern on the thienyl and benzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H11BrN2OS |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-4-2-3-5-11(9)13(17)16-15-8-10-6-7-12(14)18-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
BBVSUNFUJLZGKJ-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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